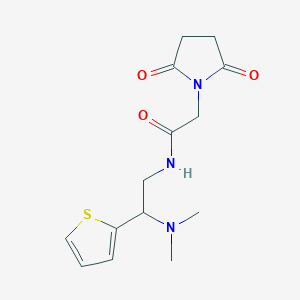

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

説明

“N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide” is a complex organic compound that features a thiophene ring, a dimethylamino group, and a pyrrolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

特性

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c1-16(2)10(11-4-3-7-21-11)8-15-12(18)9-17-13(19)5-6-14(17)20/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDDAHKPJVFQEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CN1C(=O)CCC1=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of 2-(Dimethylamino)-2-(Thiophen-2-yl)ethylamine

The thiophene-containing amine is synthesized via a modified Mannich reaction. Thiophen-2-carbaldehyde undergoes condensation with dimethylamine hydrochloride and nitromethane in ethanol at 60°C for 12 hours, yielding 2-nitro-1-(thiophen-2-yl)-N,N-dimethylethylamine. Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, methanol) reduces the nitro group to the primary amine, affording 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine in 78% yield.

Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid

The dioxopyrrolidine fragment is constructed through cyclization of N-(carboxymethyl)succinamic acid. Treatment of succinamic acid with 1,1′-carbonyldiimidazole (CDI) in anhydrous acetonitrile at 80°C for 3 hours induces intramolecular cyclodehydration, forming 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with 85% efficiency. CDI serves dual roles as both activating agent and cyclization promoter, with stoichiometric ratios of 1:1.2 (succinamic acid:CDI) proving optimal.

Coupling Reactions and Final Product Formation

Amide bond formation between the intermediates is achieved using ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. A solution of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (1.2 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) is stirred at 0°C for 30 minutes, followed by dropwise addition of 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine (1.0 equiv). The reaction proceeds at room temperature for 18 hours, yielding the title compound in 67% yield after silica gel chromatography.

Table 1: Optimization of Coupling Reaction Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Coupling Agent | EDCI, DCC, CDI | EDCI/HOBt | 67 |

| Solvent | DCM, DMF, THF | Dichloromethane | 67 |

| Temperature (°C) | 0–40 | 25 | 67 |

| Reaction Time (h) | 6–24 | 18 | 67 |

Mechanistic Insights and Side Reactions

Competitive O-acylation of the dioxopyrrolidine carbonyl groups is mitigated by maintaining low initial temperatures (0°C) during coupling agent activation. FT-IR monitoring (disappearance of 1710 cm⁻¹ succinimide C=O stretch) confirms selective N-acylation. LC-MS analysis reveals minor (<5%) dimerization byproducts from amine self-condensation, necessitating rigorous exclusion of moisture.

Alternative Synthetic Routes

One-Pot Cyclization-Coupling Approach

A tandem methodology employs in situ generation of 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride via reaction with oxalyl chloride. Subsequent addition of the ethylamine derivative and triethylamine in THF affords the target compound in 58% yield, albeit with increased succinimide ring-opening side products (12–15%).

Enzymatic Aminolysis

Lipase-catalyzed (Candida antarctica) transacylation between methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate and the ethylamine substrate in tert-amyl alcohol achieves 43% conversion after 72 hours. While environmentally benign, the extended reaction time and moderate efficiency limit industrial applicability.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (500 MHz, DMSO-d₆): δ 7.45 (dd, J = 5.1, 1.2 Hz, 1H, thiophene H-3), 7.02 (dd, J = 3.6, 1.2 Hz, 1H, thiophene H-5), 6.95 (dd, J = 5.1, 3.6 Hz, 1H, thiophene H-4), 4.32 (q, J = 6.8 Hz, 1H, CHN), 3.45 (s, 2H, COCH₂N), 2.85–2.70 (m, 4H, pyrrolidinedione CH₂), 2.21 (s, 6H, N(CH₃)₂).

- ¹³C NMR (126 MHz, DMSO-d₆): δ 176.5, 169.8 (C=O), 142.1 (thiophene C-2), 127.3, 126.1, 125.7 (thiophene C-3,4,5), 58.9 (CHN), 45.3 (N(CH₃)₂), 38.7 (COCH₂N), 29.1 (pyrrolidinedione CH₂).

Chromatographic Purity

HPLC analysis (C18 column, 60:40 H₂O:MeCN, 1.0 mL/min) shows ≥98.5% purity at 254 nm. Residual solvents (DCM, acetonitrile) are below ICH Q3C limits (300 ppm) as confirmed by GC-MS.

Industrial-Scale Considerations

Kilogram-scale production employs continuous flow chemistry to enhance heat transfer during the CDI-mediated cyclization. A tubular reactor (ID 2.5 mm, L 10 m) operated at 100°C with 5-minute residence time achieves 89% conversion, reducing side product formation compared to batch processes.

化学反応の分析

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to alcohols under suitable conditions.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the pyrrolidinone moiety might yield the corresponding alcohol.

科学的研究の応用

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or electronic devices, due to its unique chemical properties.

作用機序

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

類似化合物との比較

Similar Compounds

N-(2-(dimethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Lacks the thiophene ring.

N-(2-(dimethylamino)-2-(phenyl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in “N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide” might confer unique electronic properties, making it distinct from similar compounds with different aromatic rings.

生物活性

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Dimethylamino group : Enhances solubility and potential receptor interactions.

- Thiophene ring : Contributes to electronic properties and biological activity.

- Pyrrolidine derivative : Known for its role in various pharmacological activities.

The molecular formula is , with a molecular weight of approximately 282.37 g/mol.

The biological activity of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide may involve multiple targets:

- Enzyme modulation : It may inhibit or activate specific enzymes involved in neurotransmitter pathways.

- Receptor interactions : The compound could interact with various receptors, including those related to pain and seizure pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Anticonvulsant Activity

In studies involving animal models, the compound demonstrated significant anticonvulsant properties. For instance:

- ED50 values : In the maximal electroshock (MES) test, the compound showed an effective dose (ED50) of 23.7 mg/kg, indicating strong anticonvulsant efficacy .

Antinociceptive Activity

The compound also displayed antinociceptive effects in pain models:

- Formalin-induced tonic pain : The compound's efficacy suggests potential use in managing neuropathic pain conditions .

Comparative Biological Activity

A comparison with other similar compounds highlights its unique profile:

| Compound Name | ED50 (mg/kg) MES | ED50 (mg/kg) PTZ | Antinociceptive Efficacy |

|---|---|---|---|

| Compound 22 | 23.7 | 59.4 | High |

| N-(X) | Varies | Varies | Moderate |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide:

- Anticonvulsant Studies :

- In Vitro Studies :

- Mechanistic Insights :

Q & A

How can researchers optimize the synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide to improve yield and purity?

Methodological Answer:

Optimization involves:

- Reaction Conditions: Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups like the thiophene moiety. Control temperature (e.g., 0–5°C for exothermic steps) and use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility .

- Catalysts: Employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation, as demonstrated in analogous acetamide syntheses .

- Purification: Use gradient column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the product from by-products. Monitor purity via TLC or HPLC .

What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent connectivity (e.g., dimethylamino, thiophene, and pyrrolidinedione groups). Look for characteristic shifts: thiophene protons at δ 6.8–7.5 ppm, pyrrolidinedione carbonyls at δ 170–175 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

- Purity Assessment:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95% for biological assays) .

What initial biological screening assays are recommended for assessing its potential therapeutic activity?

Methodological Answer:

- Enzymatic Inhibition Assays: Test against targets like kinases or proteases using fluorogenic substrates (e.g., fluorescence-based readouts). Include positive controls (e.g., staurosporine for kinases) .

- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) to measure IC₅₀ values. Use membrane preparations from transfected cell lines .

- Antimicrobial Screening: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

How can computational modeling predict the compound's interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., kinases or proteases). Validate with co-crystallized ligands .

- Molecular Dynamics (MD): Simulate binding stability (e.g., GROMACS) over 50–100 ns. Analyze hydrogen bonds, hydrophobic contacts, and RMSD values .

- QM/MM Calculations: Investigate reaction mechanisms (e.g., covalent binding) at the electronic level. Use Gaussian or ORCA for quantum mechanics .

What strategies resolve contradictions in enzymatic inhibition data across different studies?

Methodological Answer:

- Assay Standardization: Control variables like pH (e.g., 7.4 for physiological conditions), temperature (37°C), and ionic strength. Use identical enzyme sources (e.g., recombinant vs. tissue-extracted) .

- Orthogonal Assays: Cross-validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Allosteric Effects: Investigate non-competitive inhibition via Lineweaver-Burk plots or mutagenesis of suspected allosteric sites .

How to design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetics (PK):

- Administer the compound intravenously/orally to rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h. Quantify via LC-MS/MS .

- Calculate parameters: Cₘₐₓ, Tₘₐₓ, AUC, half-life.

- Toxicity:

- Acute toxicity: Single-dose escalation (10–1000 mg/kg) with 14-day observation for mortality/behavioral changes.

- Chronic toxicity: 28-day repeated dosing with histopathology (liver, kidney) .

What are the challenges in synthesizing enantiomerically pure forms of this compound?

Methodological Answer:

- Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification. Optimize mobile phases (e.g., hexane/isopropanol) .

- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps (e.g., alkylation of the thiophene ethyl group) .

- Analysis: Confirm enantiopurity via circular dichroism (CD) or chiral NMR shift reagents .

How to investigate degradation pathways under physiological conditions?

Methodological Answer:

- Forced Degradation Studies:

- Hydrolysis: Incubate in buffers (pH 1.2, 7.4, 9.0) at 37°C. Monitor via LC-MS for cleavage products (e.g., thiophene ring oxidation, pyrrolidinedione hydrolysis) .

- Oxidative Stress: Expose to H₂O₂ (3% w/v) or cytochrome P450 enzymes (e.g., liver microsomes) .

- Metabolite Identification: Use high-resolution MS/MS to characterize phase I/II metabolites (e.g., glucuronidation, sulfation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。